Structural Uniqueness Assessment for Benzamide, 2-bromo-N-(1-naphthalenylmethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- vs. Closest Known Analogs
A substructure and similarity search of public chemical databases (PubChem, ChEMBL, BindingDB) was performed to identify the closest structural analogs. The search failed to return any compound with the identical combination of the three key fragments (2-bromobenzamide, 1-naphthalenylmethyl, and tetrahydro-1,1-dioxido-3-thienyl). The nearest identified analogs, such as '2-Bromo-N-(1-naphthalenylmethyl)benzamide' (SpectraBase ID: DL2Co286Sbo), lack the critical sulfolane ring on the amide nitrogen and represent a fundamentally different compound class (secondary vs. tertiary amide). No quantitative binding, activity, or property data exists to compare CAS 942811-01-0 with any specific structural analog. This absence of data constitutes the primary differentiation evidence: the compound occupies a position in chemical space for which no comparator data currently exists, and its performance profile remains unknown and unquantified relative to any alternative.
| Evidence Dimension | Structural similarity and database precedence |
|---|---|
| Target Compound Data | C22H20BrNO3S; no known bioactivity data |
| Comparator Or Baseline | 2-Bromo-N-(1-naphthalenylmethyl)benzamide (SpectraBase, C18H14BrNO) and other simple benzamides; no shared quantitative data |
| Quantified Difference | Not applicable (no comparable data) |
| Conditions | Database search (PubChem, ChEMBL, BindingDB, SpectraBase) |
Why This Matters
Procurement based on a specific, unprecedented structure implies the user's research hypothesis is tied to this precise molecular geometry; the lack of any comparator data underscores that no cheaper or more common alternative has been proven to mimic its properties.
- [1] SpectraBase. 2-Bromo-N-naphthalen-1-ylmethyl-benzamide. Compound ID: DL2Co286Sbo. Retrieved from https://spectrabase.com/compound/DL2Co286Sbo. View Source
